2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide
Overview
Description
2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C4H6F3NO2 and its molecular weight is 157.09 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2,2,2-trifluoroethylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
[ \text{CF}_3\text{CH}_2\text{NH}_2 + \text{CHOCOOH} \rightarrow \text{CF}_3\text{CH}_2\text{NHCOCH}_2\text{OH} ]
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and specific reaction environments to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxy group can form hydrogen bonds, facilitating interactions with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an amino group instead of a hydroxy group.
2-hydroxy-N-(2,2,2-trifluoroethyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide is unique due to the combination of its trifluoroethyl and hydroxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-hydroxy-N-(2,2,2-trifluoroethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2-8-3(10)1-9/h9H,1-2H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFYMUAFBNFMMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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